Cas no 1785449-20-8 (Thiazole, 2-bromo-5-(difluoromethyl)-)

Thiazole, 2-bromo-5-(difluoromethyl)- structure
1785449-20-8 structure
商品名:Thiazole, 2-bromo-5-(difluoromethyl)-
CAS番号:1785449-20-8
MF:C4H2BrF2NS
メガワット:214.031185626984
CID:6543438

Thiazole, 2-bromo-5-(difluoromethyl)- 化学的及び物理的性質

名前と識別子

    • Thiazole, 2-bromo-5-(difluoromethyl)-
    • 2-Bromo-5-(difluoromethyl)thiazole
    • インチ: 1S/C4H2BrF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H
    • InChIKey: FZIGAEFJUWTZFE-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(F)F)=CN=C1Br

じっけんとくせい

  • 密度みつど: 1.840±0.06 g/cm3(Predicted)
  • ふってん: 208.2±30.0 °C(Predicted)
  • 酸性度係数(pKa): -0.76±0.10(Predicted)

Thiazole, 2-bromo-5-(difluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6511045-1.0g
2-bromo-5-(difluoromethyl)-1,3-thiazole
1785449-20-8 95%
1g
$0.0 2023-06-07
1PlusChem
1P01KHEI-50mg
2-bromo-5-(difluoromethyl)-1,3-thiazole
1785449-20-8 95%
50mg
$270.00 2024-06-18
A2B Chem LLC
BA34490-5g
2-bromo-5-(difluoromethyl)-1,3-thiazole
1785449-20-8 95%
5g
$3328.00 2024-04-20
Aaron
AR01KHMU-50mg
2-bromo-5-(difluoromethyl)-1,3-thiazole
1785449-20-8 95%
50mg
$266.00 2023-12-15
Aaron
AR01KHMU-1g
2-bromo-5-(difluoromethyl)-1,3-thiazole
1785449-20-8 95%
1g
$1062.00 2023-12-15
A2B Chem LLC
BA34490-50mg
2-bromo-5-(difluoromethyl)-1,3-thiazole
1785449-20-8 95%
50mg
$220.00 2024-04-20
A2B Chem LLC
BA34490-100mg
2-bromo-5-(difluoromethyl)-1,3-thiazole
1785449-20-8 95%
100mg
$310.00 2024-04-20
Aaron
AR01KHMU-100mg
2-bromo-5-(difluoromethyl)-1,3-thiazole
1785449-20-8 95%
100mg
$866.00 2025-02-14
Aaron
AR01KHMU-5g
2-bromo-5-(difluoromethyl)-1,3-thiazole
1785449-20-8 95%
5g
$4326.00 2023-12-15
Aaron
AR01KHMU-10g
2-bromo-5-(difluoromethyl)-1,3-thiazole
1785449-20-8 95%
10g
$8418.00 2023-12-15

Thiazole, 2-bromo-5-(difluoromethyl)- 関連文献

Thiazole, 2-bromo-5-(difluoromethyl)-に関する追加情報

Thiazole, 2-bromo-5-(difluoromethyl)- (CAS No. 1785449-20-8): A Key Intermediate in Modern Pharmaceutical Research

Thiazole, 2-bromo-5-(difluoromethyl)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 1785449-20-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical research and development. This compound, characterized by its bromo and difluoromethyl substituents, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features make it a valuable building block for designing novel therapeutic agents targeting a range of diseases.

The< strong>thiazole core is a six-membered aromatic ring containing sulfur and nitrogen atoms, which is known for its broad spectrum of biological activities. The introduction of bromine at the 2-position and a difluoromethyl group at the 5-position enhances its reactivity and functionalization potential, making it an attractive scaffold for medicinal chemists. Recent studies have highlighted the utility of this compound in the development of small-molecule inhibitors for enzymes involved in cancer metabolism and inflammatory pathways.

In the realm of oncology research, Thiazole, 2-bromo-5-(difluoromethyl)- has been explored as a precursor for molecules that modulate key metabolic enzymes such as pyruvate kinase M2 (PKM2) and hexokinase 2 (HK2). These enzymes are critical regulators of glycolysis, a metabolic pathway often upregulated in tumor cells. Preclinical studies have demonstrated that compounds derived from this scaffold can selectively inhibit these enzymes, leading to reduced tumor growth and enhanced sensitivity to chemotherapy. The bromo and difluoromethyl groups provide handles for further chemical modification, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Beyond oncology, this compound has shown promise in the treatment of inflammatory diseases. Thiazole derivatives have been implicated in the modulation of nuclear factor kappa B (NF-κB) signaling, a central pathway in inflammation. The structural motif of Thiazole, 2-bromo-5-(difluoromethyl)- allows for the design of molecules that inhibit NF-κB activation, thereby reducing pro-inflammatory cytokine production. Preliminary findings suggest that such derivatives exhibit anti-inflammatory effects comparable to existing therapeutics but with improved selectivity and reduced side effects.

The< strong>difluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability and binding affinity in drug candidates. Fluorine atoms can influence electronic properties, lipophilicity, and binding interactions with biological targets. In particular, the C-F bond is known for its strength and rigidity, which can contribute to prolonged drug residence time at the target site. This feature has been leveraged in the development of antiviral agents, where< strong>Thiazole, 2-bromo-5-(difluoromethyl)--derived compounds have shown efficacy against viral proteases and polymerases.

The< strong>bromo substituent at the 2-position of the thiazole ring provides another layer of reactivity that can be exploited in drug design. Bromine is a versatile halogen that can participate in various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to construct complex molecular architectures from simpler precursors. The presence of both bromo and difluoromethyl groups makes< strong>Thiazole, 2-bromo-5-(difluoromethyl)- an ideal candidate for multi-step synthetic routes leading to diverse libraries of drug-like molecules.

In recent years, there has been growing interest in using computational methods to accelerate the discovery and optimization of drug candidates derived from< strong>Thiazole, 2-bromo-5-(difluoromethyl)-. Virtual screening techniques combined with molecular docking have enabled researchers to identify promising scaffolds with high affinity for biological targets before proceeding to experimental validation. These computational approaches have significantly reduced the time and cost associated with hit identification and lead optimization pipelines.

The synthesis of< strong>Thiazole, 2-bromo-5-(difluoromethyl)- involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of thiazole derivatives followed by introduction of the difluoromethyl group via metal-catalyzed cross-coupling or direct fluorination methods. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in large-scale drug discovery programs.

The pharmacological profile of derivatives derived from< strong>Thiazole, 2-bromo-5-(difluoromethyl)- continues to be an area of active investigation. Researchers are exploring novel analogs with improved solubility, bioavailability, and target specificity. Additionally, structure-activity relationship (SAR) studies are being conducted to elucidate the contributions of different functional groups to overall biological activity. These studies provide valuable insights into optimizing drug candidates for clinical translation.

In conclusion,< strong>Thiazole, 2-bromo-5-(difluoromethyl)- (CAS No. 1785449-20-8) represents a compelling scaffold for pharmaceutical innovation. Its unique structural features enable the design of molecules with potential applications across multiple therapeutic areas. With ongoing research focused on improving synthetic accessibility and pharmacological properties, this compound is poised to play a significant role in the next generation of therapeutic agents.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd